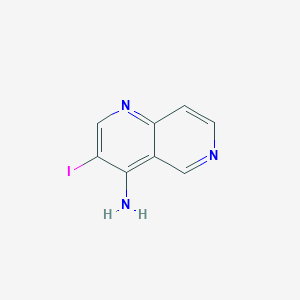

3-Iodo-1,6-naphthyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-1,6-naphthyridin-4-amine is a chemical compound with the molecular formula C8H6IN3 . It is part of the naphthyridine family, which is a group of nitrogen-containing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . It has one nitrogen atom in each ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.06 . It has a predicted boiling point of 421.9±45.0 °C and a predicted density of 2.017±0.06 g/cm3 . The pKa is predicted to be 5.85±0.30 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Rearrangements and Aminations : The reactivity of bromo- and chloro-1,6-naphthyridines with potassium amide in liquid ammonia has been studied, revealing the formation of amino derivatives through reactions that likely involve naphthyridyne intermediates. These transformations showcase the compound's utility in synthesizing various naphthyridine derivatives (Czuba, 2010; Czuba & Woźniak, 2010).

Microwave-Assisted Synthesis : A sequential three-component reaction under microwave irradiation has been developed for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives, highlighting a fast and efficient method for preparing these compounds for biomedical applications (Han et al., 2010).

Palladium-Catalyzed Transformations : The synthesis of naphtho-pyrido-annulated iodonium salts and their subsequent transformation into naphthyridines via palladium-catalyzed aminations demonstrates the versatility of iodinated naphthyridines in complex molecule synthesis (Letessier et al., 2013).

Photocatalysis and Organic Reactions

Triplet Photosensitizers : Iodo-Bodipy derivatives have been utilized as organic triplet photosensitizers for photoredox catalytic reactions, showing significant potential in organic synthesis and the development of new photocatalytic methods (Huang et al., 2013).

Environmentally Friendly Synthesis

Solvent-Free Synthesis : Research has demonstrated the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives through grindstone chemistry, offering a greener and more sustainable approach to synthesizing these compounds (Hameed, 2015).

Direcciones Futuras

The future directions for the study of 3-Iodo-1,6-naphthyridin-4-amine and similar compounds lie in further exploring their synthesis and biological applications. Given their wide range of pharmacological activities, these compounds have significant potential in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which 3-iodo-1,6-naphthyridin-4-amine belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

The functionalization of the 1,6-naphthyridine core, such as in this compound, leads to specific activity . For instance, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

Pharmacokinetics

The compound has a predicted boiling point of 4219±450 °C and a predicted density of 2017±006 g/cm3 .

Propiedades

IUPAC Name |

3-iodo-1,6-naphthyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKWJTFKOWYQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[3.5]nonan-7-ol](/img/structure/B2603261.png)

![Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2603263.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603268.png)

![3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B2603272.png)

![N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide](/img/structure/B2603273.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide](/img/structure/B2603274.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2603275.png)

![3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2603278.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603282.png)